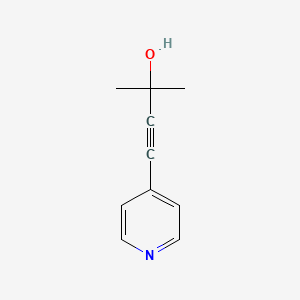

2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol

Description

Contextualization within Alkyne Chemistry

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis. Their high degree of unsaturation and the linear geometry of the sp-hybridized carbon atoms make them highly reactive and versatile starting materials for constructing more complex molecular architectures. The chemistry of alkynes is vast, encompassing a wide array of transformations such as hydrogenation, halogenation, hydration, and, perhaps most importantly, carbon-carbon bond-forming reactions.

One of the most powerful methods for the synthesis of substituted alkynes is the Sonogashira coupling reaction. researchgate.net This cross-coupling reaction, catalyzed by palladium and copper complexes, forges a bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This methodology is widely applied in the synthesis of natural products, biologically active molecules, and advanced materials. researchgate.net The synthesis of compounds like 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, a structural isomer of the title compound, is a classic example of the Sonogashira coupling, where 2-methyl-3-butyn-2-ol (B105114) is coupled with an iodopyridine. researchgate.net Substituted butynols, such as 2-methyl-3-butyn-2-ol, are themselves important industrial chemicals, serving as precursors in the synthesis of vitamins and fragrances. mdpi.com For instance, the selective hydrogenation of 2-methyl-3-butyn-2-ol yields 2-methyl-3-buten-2-ol, a key intermediate for vitamins A and E. mdpi.com

Significance of Pyridine-Containing Scaffolds in Chemical Research

The pyridine (B92270) ring, an aromatic heterocycle structurally related to benzene (B151609) with one CH group replaced by a nitrogen atom, is a ubiquitous scaffold in chemical and pharmaceutical research. globalresearchonline.net The nitrogen atom imparts unique properties to the ring, including basicity and the ability to act as a hydrogen bond acceptor, which significantly influences the pharmacokinetic properties of drug molecules. nih.gov

Pyridine derivatives exhibit an exceptionally broad spectrum of biological activities, making them a cornerstone of medicinal chemistry. tandfonline.comnih.gov They are integral components of numerous essential medicines. nih.gov The versatility of the pyridine scaffold stems from its stability and the relative ease with which it can be functionalized, allowing chemists to create diverse libraries of compounds for drug discovery and other applications. nih.gov Their applications extend beyond medicine into fields like chemosensing, where they are used to detect various ions and neutral molecules. tandfonline.comnih.gov

Examples of Biological Activities of Pyridine Derivatives: globalresearchonline.nettandfonline.comnih.gov

Antifungal

Antibacterial

Anticancer

Antiviral

Anti-inflammatory

Anticonvulsant

Overview of 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol as a Key Intermediate

This compound emerges as a significant chemical intermediate by combining the structural features of both a tertiary butynol (B8639501) and a pyridine ring. This unique combination makes it a valuable building block for synthesizing more complex molecules that can be targeted for a variety of applications, particularly in medicinal chemistry and materials science.

The synthesis of this compound typically involves a Sonogashira coupling reaction between a suitable 4-substituted pyridine (like 4-iodopyridine (B57791) or 4-bromopyridine) and the readily available propargyl alcohol, 2-methyl-3-butyn-2-ol. researchgate.net The resulting molecule possesses several reactive sites: the hydroxyl group, the alkyne, and the pyridine ring, which can be further modified to build molecular complexity. Its role as an intermediate allows for the introduction of the pyridyl-ethynyl fragment into larger, more elaborate structures.

Below are some of the key properties of this compound.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol chemspider.comoakwoodchemical.com |

| CAS Number | 55384-91-3 chemspider.comoakwoodchemical.com |

| Appearance | Yellow solid researchgate.net |

| Melting Point | 82-84 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-pyridin-4-ylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2,12)6-3-9-4-7-11-8-5-9/h4-5,7-8,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSXJRCHFJDUGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=NC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397046 | |

| Record name | 3-Butyn-2-ol, 2-methyl-4-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55384-91-3 | |

| Record name | 3-Butyn-2-ol, 2-methyl-4-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Pyridin 4 Yl but 3 Yn 2 Ol

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is central to the formation of the title compound, offering reliable and versatile methods for coupling aryl halides with terminal alkynes.

The Sonogashira reaction is a cornerstone in the synthesis of arylalkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org For the synthesis of 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol, this reaction entails the coupling of a 4-halopyridine (such as 4-iodopyridine (B57791) or 4-bromopyridine) with 2-methyl-3-butyn-2-ol (B105114). wikipedia.orgresearchgate.net The reaction is typically performed in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

A representative synthesis for the isomeric compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, which demonstrates the typical conditions, involves reacting 3-iodopyridine (B74083) with 2-methyl-3-butyn-2-ol. researchgate.netresearchgate.net The catalytic system consists of dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) and a copper(I) salt, with triethylamine (B128534) (Et₃N) serving as both the base and a solvent in conjunction with tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net This reaction proceeds at room temperature, yielding the product in approximately 5 hours. researchgate.netresearchgate.net Similar conditions are applicable for the synthesis of the 4-pyridinyl isomer.

The efficiency of the Sonogashira coupling is highly dependent on the chosen catalytic system. Both traditional palladium/copper co-catalytic systems and modern copper-free variants have been developed and optimized.

Pd(II)/Cu(I) Systems: The classic Sonogashira protocol employs a dual catalytic system of a palladium(0) complex and a copper(I) salt, such as copper(I) iodide (CuI). wikipedia.org The palladium catalyst can be introduced as a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, which is reduced in situ to the active Pd(0) species. wikipedia.org The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a key reactive intermediate that accelerates the reaction. wikipedia.orgnih.gov Optimization of these systems often involves adjusting the catalyst loading. Research on similar couplings has shown that catalyst concentrations can sometimes be reduced to as low as 0.025 mol% for highly reactive substrates, though challenges with nitrogen-containing heterocycles like pyridine (B92270) can necessitate higher loadings. bohrium.comkaust.edu.sa

Copper-Free Sonogashira Coupling: A significant drawback of using copper is the potential for alkyne homocoupling, known as the Glaser coupling, which forms undesired byproducts. wikipedia.org This has spurred the development of copper-free Sonogashira protocols. These systems rely solely on a palladium catalyst and a suitable base. unibo.it An optimized copper-free method for the synthesis of a related compound, 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol from 3-bromoaniline, highlights key parameters that are also relevant for halopyridine substrates. beilstein-journals.org The choice of solvent, base, and ligand is critical for high yields in the absence of copper.

The following table, based on findings from a copper-free synthesis of a related aminophenyl derivative, illustrates the optimization process. beilstein-journals.org

| Entry | Solvent | Base | Ligand | Yield (%) |

| 1 | Toluene | TBAF | PPh₃ | 32 |

| 2 | THF | TBAF | PPh₃ | 61 |

| 3 | THF | K₂CO₃ | PPh₃ | 14 |

| 4 | THF | Piperidine (B6355638) | PPh₃ | 17 |

| 5 | THF | DBU | PPh₃ | 84 |

| 6 | THF | DBU | P(p-tol)₃ | 89 |

This table is adapted from data on the synthesis of an aniline (B41778) derivative, demonstrating principles applicable to pyridine substrates. beilstein-journals.org

The choice of ligands and bases plays a crucial role in the Sonogashira reaction's success, influencing both reaction rate and yield. wikipedia.org

Ligands: Phosphine (B1218219) ligands are commonly used to stabilize the palladium catalyst. Triphenylphosphine (PPh₃) is a standard choice for both copper-catalyzed and copper-free systems. libretexts.orgscirp.org However, modifying the electronic and steric properties of the phosphine ligand can enhance catalytic activity. Electron-rich and sterically bulky phosphine ligands, such as tri(p-tolyl)phosphine (P(p-tol)₃) or N-heterocyclic carbenes (NHCs), can increase the rate of the oxidative addition step and promote catalyst turnover, leading to higher efficiency, especially in copper-free systems. beilstein-journals.orglibretexts.org

Bases: An amine base, such as triethylamine, piperidine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is essential for the reaction. wikipedia.orgbeilstein-journals.org The base serves to deprotonate the terminal alkyne, facilitating the formation of the reactive acetylide species. wikipedia.org It also acts as a scavenger for the hydrogen halide produced during the reaction. wikipedia.org Studies show that secondary amines like piperidine or diisopropylamine (B44863) can react reversibly with the palladium complex, influencing the catalytic cycle. wikipedia.org The selection of the base can significantly impact the reaction yield, as demonstrated in the copper-free optimization where DBU proved superior to other bases like TBAF or K₂CO₃ for the coupling with an amino-substituted aryl bromide. beilstein-journals.org

The Sonogashira reaction mechanism is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle. wikipedia.org

The Palladium Cycle:

Oxidative Addition: The cycle begins with the oxidative addition of the 4-halopyridine to a coordinatively unsaturated Pd(0) complex, forming a square planar Pd(II) intermediate. unibo.itacs.org The reactivity order for the halide is I > Br > Cl. wikipedia.org

Transmetalation: In the Pd/Cu system, the Pd(II) intermediate undergoes transmetalation with the copper(I) acetylide (formed in the copper cycle), transferring the alkynyl group to the palladium center and regenerating the copper(I) salt. wikipedia.orgacs.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst. unibo.it

The Copper Cycle: In the co-catalyzed reaction, the base deprotonates the terminal alkyne (2-methyl-3-butyn-2-ol), which then reacts with the Cu(I) salt to form a copper(I) acetylide intermediate. This species is more nucleophilic than the neutral alkyne and readily participates in the transmetalation step with the palladium center. wikipedia.org

Copper-Free Mechanism: In the absence of a copper co-catalyst, the mechanism is still debated but is thought to involve the direct reaction of the palladium-bound aryl halide with the deprotonated alkyne. unibo.itacs.org The base plays a more direct and critical role in facilitating the deprotonation of the alkyne and its subsequent coordination to the palladium center before the final reductive elimination step. unibo.it

Alternative C-C Bond Forming Reactions

While the Sonogashira coupling is the most direct and common method for synthesizing alkynylpyridines, other palladium-catalyzed C-C bond-forming reactions exist for functionalizing pyridine rings. For instance, palladium-catalyzed direct C-H activation and subsequent alkenylation have been developed for related heterocyclic systems like 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones. rsc.org Such methodologies provide alternative pathways for creating C-C bonds on the pyridine core, although they are not typically employed for the direct synthesis of the title compound. Other cross-coupling reactions like the Heck (alkenylation) or Suzuki (arylation/vinylation) reactions are powerful tools for C-C bond formation but are not suitable for the direct installation of the hydroxy-butynyl group required for this compound.

Multistep Synthesis Approaches

The terminal alkyne, 2-methyl-3-butyn-2-ol, is commercially available but can also be synthesized via the ethynylation of acetone (B3395972) using acetylene (B1199291), often with a strong base like potassium hydroxide (B78521) as a catalyst. google.com The other precursor, a 4-halopyridine, is also a common starting material in organic synthesis.

Furthermore, this compound can itself be a crucial intermediate in the construction of more complex molecules. For example, its isomer, 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol, is a key intermediate in the industrial synthesis of the anticancer drug Erlotinib. beilstein-journals.org Similarly, the title compound could serve as a versatile building block in medicinal chemistry or materials science, where the pyridine and alkyne moieties can be further functionalized in subsequent synthetic steps. researchgate.net This highlights the importance of the compound not just as a final product, but as a key component in a longer, strategic synthetic sequence. syrris.jp

Sequential Functionalization of Pyridine Rings

The synthesis of this compound can be strategically approached through the sequential functionalization of a pyridine ring. This methodology involves starting with a pre-functionalized pyridine, typically a 4-halopyridine such as 4-iodopyridine or 4-bromopyridine. This functionalized pyridine then acts as a substrate for a subsequent cross-coupling reaction.

The Sonogashira coupling is a key reaction in this sequence, where the halogenated pyridine is coupled with a terminal alkyne. wikipedia.orgresearchgate.net The reactivity of the aryl halide in the Sonogashira reaction is a critical factor, with the general trend being I > Br > Cl. wikipedia.org This difference in reactivity can be exploited to achieve selective couplings. For instance, a reaction can be performed at room temperature to selectively couple an aryl iodide without affecting an aryl bromide. wikipedia.org The use of arenediazonium salts as an alternative to aryl halides has also been reported for Sonogashira coupling reactions. wikipedia.org

Derivatization of Butynol (B8639501) Precursors

A prevalent and efficient method for the synthesis of this compound involves the derivatization of a butynol precursor, specifically 2-methyl-3-butyn-2-ol. This approach heavily relies on the Sonogashira cross-coupling reaction, which couples the terminal alkyne of 2-methyl-3-butyn-2-ol with a halogenated pyridine. wikipedia.orgscirp.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

Various catalytic systems and reaction conditions have been explored to optimize the synthesis of aryl-2-methyl-3-butyn-2-ols. Copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as the homocoupling of acetylenes. nih.gov These copper-free methods often employ specific palladium catalysts and ligands. nih.govresearchgate.net

The following table summarizes various conditions reported for the Sonogashira coupling of aryl halides with 2-methyl-3-butyn-2-ol, which is analogous to the synthesis of the target compound.

Interactive Data Table: Conditions for Sonogashira Coupling to Synthesize Aryl-2-methyl-3-butyn-2-ols

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Bromoaniline | Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | 80 | High | researchgate.net |

| Aryl Bromides | Pd(OAc)₂ | SPhos or XPhos | TBAF | THF | - | Good to Excellent | researchgate.net |

| 2-Amino-3-bromopyridines | Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | up to 96% | scirp.org |

| Aryl Halides (Cl, Br, I) | Pd(OAc)₂ | 2-Aminophenyl diphenylphosphinite | NaOH | Water | 25-95 | Good to Excellent | lookchem.com |

| Aryl Bromides | [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | Room Temp. | up to 97% | nih.gov |

| Aryl Iodides, Bromides | Pd/Cu@AC | - | - | EtOH | 80-100 | - | mdpi.com |

Green Chemistry Considerations in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. digitellinc.com

Water-Based Reaction Media

One of the key principles of green chemistry is the use of safer solvents, with water being an ideal choice due to its non-toxic, non-flammable, and abundant nature. lookchem.com The Sonogashira coupling reaction has been successfully performed in aqueous media. wikipedia.org The use of water as a solvent can sometimes lead to higher selectivity compared to organic solvents, and the separation of water-insoluble products is often straightforward. lookchem.com

Several protocols have been developed for Sonogashira reactions in water or water-organic mixtures. For instance, a water-soluble palladium complex has been used for efficient copper-free Sonogashira couplings in a water/isopropanol mixture. rsc.org Another approach involves using saponin-based micellar catalysis for copper-free, palladium-catalyzed Sonogashira cross-coupling in water at ambient temperature. bohrium.com Furthermore, a palladium catalyst supported on polymethyl methacrylate (B99206) has been used for copper-free Sonogashira reactions in water at 80 °C. mdpi.com A highly active catalytic system for the carbonylative Sonogashira coupling reaction has been demonstrated using PdCl₂(PPh₃)₂ in a mixture of water and poly(ethylene glycol) (PEG-2000) at room temperature. psu.edu

Recyclable Catalyst Systems

The use of expensive palladium catalysts in Sonogashira reactions makes their recovery and reuse a critical aspect, especially for industrial applications. mdpi.com Anchoring the palladium catalyst to a solid support is a common strategy to facilitate easy separation and recycling. mdpi.com

Various solid-supported palladium catalysts have been developed for Sonogashira reactions. These include:

Palladium on Activated Carbon: A method using methoxy (B1213986) polyene glycol was developed to immobilize Pd/Cu bimetallic nanoparticles on activated carbon (AC). This catalyst was shown to be efficient and recyclable for at least nine cycles in Sonogashira reactions. mdpi.com

Palladium on Zeolites: A heterogeneous [Pd(NH₃)₄]-NaY catalyst has been applied to the copper-free Sonogashira cross-coupling of aryl halides with terminal alkynes. This catalyst was found to be efficient, stable, and recyclable. researchgate.net

Palladium on Polymers: Polystyrene-anchored Pd(II) pyridine complexes have been used as recyclable catalysts in water at room temperature. mdpi.com

Palladium on Perovskites: A recyclable Pd-perovskite heterogeneous catalyst has been reported for the Sonogashira reaction, exhibiting high turnover frequency and negligible palladium leaching in a mixed medium of water and acetonitrile. acs.org

These recyclable catalytic systems offer a more sustainable and cost-effective approach to the synthesis of this compound and related compounds.

Chemical Reactivity and Derivatization

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol is the primary site of its chemical reactivity, enabling a variety of addition and transformation reactions.

Hydration Reactions and Ketone Formation

The addition of water across the alkyne triple bond, known as hydration, is a fundamental reaction for the synthesis of carbonyl compounds. For alkynes, this reaction typically requires a catalyst, such as a mercury(II) salt (like HgSO₄) in the presence of a strong acid like sulfuric acid (H₂SO₄). libretexts.org The reaction proceeds via the formation of an enol intermediate, which is a molecule containing a hydroxyl group bonded to a carbon atom of a double bond. This enol rapidly rearranges into a more stable keto form through a process called keto-enol tautomerization. libretexts.orgyoutube.com

In the case of this compound, the alkyne is internal and asymmetrical, meaning the two carbons of the triple bond are attached to different groups (a pyridin-4-yl group and a 2-hydroxyprop-2-yl group). The hydration of asymmetrical internal alkynes is generally not regioselective and can lead to the formation of two different ketone products, as the initial addition of the hydroxyl group can occur at either of the two alkyne carbons. libretexts.org

The expected products from the hydration of this compound are therefore a mixture of two isomeric ketones:

1-(Pyridin-4-yl)-3-hydroxy-3-methylbutan-2-one

4-Hydroxy-4-methyl-1-(pyridin-4-yl)pentan-2-one

Table 1: Potential Products of Hydration

| Starting Material | Reaction | Potential Products |

|---|---|---|

| This compound | Acid-catalyzed hydration (H₂O, H₂SO₄, HgSO₄) | 1-(Pyridin-4-yl)-3-hydroxy-3-methylbutan-2-one |

| 4-Hydroxy-4-methyl-1-(pyridin-4-yl)pentan-2-one |

Cycloaddition Reactions (e.g., Click Chemistry)

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. The alkyne group in this compound makes it a suitable substrate for such reactions, particularly the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. researchgate.net This transformation is a cornerstone of "click chemistry," valued for its efficiency and reliability. The regiochemical outcome of the reaction is highly dependent on the catalyst used.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. It is highly regioselective, exclusively forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govrsc.org However, the standard CuAAC reaction is generally inefficient for internal alkynes. nih.govorganic-chemistry.org Consequently, this compound, being an internal alkyne, is not an ideal substrate for traditional CuAAC, and would be expected to show low reactivity under typical conditions.

In contrast to its copper-catalyzed counterpart, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is effective for the cycloaddition of both terminal and internal alkynes. organic-chemistry.orgnih.gov When reacting with internal alkynes, ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride complexes ([Cp*RuCl]), promote the formation of fully substituted (1,4,5-trisubstituted) 1,2,3-triazoles. researchgate.netorganic-chemistry.org The mechanism involves the oxidative coupling of the alkyne and the azide to a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the triazole product. organic-chemistry.orgnih.gov

Therefore, the reaction of this compound with an organic azide (R-N₃) in the presence of a suitable ruthenium catalyst would be expected to yield a single regioisomer of a fully substituted triazole.

Table 2: Comparison of Cycloaddition Methodologies

| Reaction | Catalyst Type | Substrate Compatibility | Expected Outcome with this compound |

|---|---|---|---|

| CuAAC | Copper(I) | Primarily terminal alkynes | Low to no reactivity |

| RuAAC | Ruthenium(II) (e.g., [Cp*RuCl]) | Terminal and internal alkynes | Formation of a 1,4,5-trisubstituted 1,2,3-triazole organic-chemistry.orgacs.org |

Hydrogenation and Reduction Pathways

The alkyne triple bond can be partially or fully reduced through catalytic hydrogenation. The choice of catalyst and reaction conditions determines the final product.

Partial Reduction to an Alkene : Selective hydrogenation to the corresponding alkene, 2-Methyl-4-(pyridin-4-yl)but-3-en-2-ol , can be achieved. This is often accomplished using poisoned catalysts like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline) which reduces the catalyst's activity to prevent over-reduction to the alkane. This partial reduction typically results in the cis-alkene due to the syn-addition of hydrogen from the catalyst surface. Other catalysts, such as Pd/ZnO and Pd/γ-Al₂O₃, have also been studied for the selective hydrogenation of structurally similar alkynols like 2-methyl-3-butyn-2-ol (B105114). rsc.orgmdpi.com

Full Reduction to an Alkane : Complete reduction of the triple bond to a single bond yields the corresponding alkane, 2-Methyl-4-(pyridin-4-yl)butan-2-ol . This is typically achieved using more active catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. researchgate.net The reaction proceeds through the intermediate alkene, which is then further reduced to the alkane.

Table 3: Hydrogenation Products and Catalysts

| Desired Product | Reaction Type | Typical Catalysts | Product Name |

|---|---|---|---|

| Alkene | Partial Hydrogenation | Lindlar's Catalyst, Pd/ZnO, Pd/γ-Al₂O₃ rsc.orgmdpi.com | 2-Methyl-4-(pyridin-4-yl)but-3-en-2-ol |

| Alkane | Full Hydrogenation | Pd/C, PtO₂, Raney Ni | 2-Methyl-4-(pyridin-4-yl)butan-2-ol |

Halogenation of the Triple Bond

Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in addition reactions across the triple bond. The stoichiometry of the reaction determines the final product. masterorganicchemistry.com

Addition of One Equivalent : The reaction of this compound with one equivalent of a halogen (e.g., Br₂) is expected to produce a dihaloalkene. The addition typically proceeds via an anti-addition mechanism, passing through a bridged halonium ion intermediate, which results in the formation of the trans-isomer as the major product. masterorganicchemistry.comyoutube.com

Addition of Two Equivalents : In the presence of excess halogen (two or more equivalents), the initial dihaloalkene product undergoes a second addition reaction. This results in the formation of a tetrahaloalkane, where four halogen atoms are bonded to the carbons of the original triple bond. masterorganicchemistry.comkhanacademy.org

Table 4: Products of Halogenation

| Reagent | Product Type | Expected Product with Br₂ |

|---|---|---|

| 1 equivalent of X₂ | Dihaloalkene | (E)-3,4-Dibromo-2-methyl-4-(pyridin-4-yl)but-3-en-2-ol |

| 2 equivalents of X₂ | Tetrahaloalkane | 3,3,4,4-Tetrabromo-2-methyl-4-(pyridin-4-yl)butan-2-ol |

Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond in this compound is susceptible to nucleophilic attack, a common reaction for alkynes. The reactivity of the alkyne is influenced by the electron-withdrawing nature of the adjacent pyridinium (B92312) ring (if protonated) or the pyridine (B92270) ring itself, which can activate the triple bond towards nucleophilic addition.

Heteronucleophilic conjugate additions, such as those involving thiols (thiol-yne), amines (amino-yne), and alcohols (hydroxyl-yne), are prominent reactions for activated alkynes. acs.org These reactions are highly efficient for creating new carbon-heteroatom bonds. acs.org The addition of soft nucleophiles is generally favored. acs.org

The course of the reaction can be directed by the choice of nucleophile and catalyst. Strong, hard nucleophiles like organometallic reagents may also add to the alkyne. acs.org In the context of this compound, the addition of a nucleophile (Nu⁻) would typically proceed via an attack on one of the sp-hybridized carbons of the alkyne, leading to a vinyl anion intermediate, which is then protonated to yield the final vinyl derivative. Base catalysis is often employed to generate the nucleophile in situ and promote the reaction. acs.org

Table 1: Nucleophilic Addition Reactions to the Alkyne

| Reaction Type | Nucleophile | Typical Conditions | Product Class |

|---|---|---|---|

| Thiol-yne | R-SH | Base catalyst (e.g., amine, alkoxide) | Vinyl sulfide |

| Amino-yne | R₂NH | Base catalyst or heat | Enamine |

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group of this compound can undergo a variety of transformations, including oxidation, esterification, etherification, dehydration, rearrangement, and substitution.

Tertiary alcohols, such as this compound, lack a hydrogen atom on the carbinol carbon. Consequently, they are resistant to oxidation under conditions that typically oxidize primary and secondary alcohols (e.g., using PCC, PDC, or Swern oxidation). Cleavage of the carbon-carbon bond adjacent to the alcohol can occur under harsh oxidative conditions (e.g., with hot, acidic potassium permanganate), but this is generally not a synthetically useful transformation.

Esterification of the tertiary hydroxyl group can be achieved by reaction with carboxylic acids or, more commonly, with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine). The mechanism typically involves nucleophilic attack by the alcohol's oxygen on the carbonyl carbon of the acylating agent. researchgate.net

Etherification to form a tertiary ether is generally challenging due to steric hindrance and the potential for elimination reactions under acidic or basic conditions.

Table 2: Esterification of this compound

| Reagent | Catalyst/Base | Product |

|---|---|---|

| Acyl Chloride (R-COCl) | Pyridine | 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-yl ester |

Acid-catalyzed treatment of tertiary propargylic alcohols like this compound can lead to several important reactions, primarily dehydration and skeletal rearrangements. wikipedia.orgchemguide.co.uklibretexts.org

Dehydration: The simple loss of water from the tertiary alcohol leads to the formation of an enyne. This reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation, which is then deprotonated. chemguide.co.uklibretexts.orgyoutube.com

Meyer-Schuster Rearrangement: This is a classic acid-catalyzed rearrangement of secondary and tertiary propargylic alcohols to form α,β-unsaturated ketones or aldehydes. wikipedia.org The reaction involves a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the more stable α,β-unsaturated carbonyl compound. organicreactions.orgrsc.org For this compound, this rearrangement would yield 4-methyl-1-(pyridin-4-yl)pent-3-en-2-one. Modern methods often use milder transition-metal or Lewis acid catalysts to improve selectivity and yield. wikipedia.orgorganicreactions.org

Rupe Rearrangement: Tertiary α-acetylenic alcohols can undergo an alternative acid-catalyzed rearrangement known as the Rupe rearrangement, which competes with the Meyer-Schuster pathway. wikipedia.orgresearchgate.net This reaction also leads to α,β-unsaturated ketones but proceeds through a different mechanism involving the formation of a vinyl cation and subsequent hydration and rearrangement.

Table 3: Dehydration and Rearrangement Products

| Reaction Name | Catalyst | Key Intermediate | Final Product |

|---|---|---|---|

| Dehydration | H₂SO₄, H₃PO₄ | Tertiary Carbocation | Enyne |

| Meyer-Schuster Rearrangement | Strong Acid, Lewis Acid (e.g., InCl₃) | Allenol | α,β-Unsaturated Ketone |

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. libretexts.org This can be achieved by protonation with a strong acid (like HBr or HCl) or by converting the alcohol to a sulfonate ester, such as a tosylate. libretexts.org

For a tertiary alcohol like this compound, the substitution reaction with hydrogen halides proceeds via an Sₙ1 mechanism. libretexts.org The alcohol is protonated, water departs to form a stable tertiary propargylic carbocation, and this cation is then trapped by the halide nucleophile.

Table 4: Nucleophilic Substitution Pathways

| Activating Reagent | Leaving Group | Mechanism | Product |

|---|---|---|---|

| HBr / HCl | H₂O | Sₙ1 | 4-Halo-4-methyl-1-(pyridin-4-yl)but-1-yne |

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring is not involved in the aromatic system and is readily available for reaction with electrophiles. gcwgandhinagar.com This makes the pyridine nitrogen a nucleophilic and basic center.

Common reactions involving the pyridine nitrogen include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of quaternary pyridinium salts. This reaction is a standard method for activating the pyridine ring. nih.gov For instance, reacting this compound with an alkyl halide (R-X) would yield a 4-(2-hydroxy-2-methylbut-3-yn-1-yl)-1-alkylpyridin-1-ium salt.

N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) converts the pyridine nitrogen to a pyridine N-oxide. gcwgandhinagar.com N-oxide formation can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. gcwgandhinagar.comacs.org

Protonation: As a base, the pyridine nitrogen readily reacts with protic acids to form pyridinium salts. gcwgandhinagar.com This is often the first step in acid-catalyzed reactions involving the molecule.

In some synthetic strategies, the nitrogen is temporarily blocked or activated, for example by reaction with maleic acid derivatives, to direct subsequent reactions, such as Minisci-type alkylations, to the C-4 position of the pyridine ring. nih.govchemistryviews.org

Table 5: Reactions at the Pyridine Nitrogen

| Reagent Type | Specific Reagent | Product Type |

|---|---|---|

| Alkylating Agent | Methyl Iodide (CH₃I) | N-methylpyridinium iodide salt |

| Oxidizing Agent | m-CPBA | Pyridine N-oxide |

Coordination Chemistry as a Ligand

The pyridine moiety of this compound contains a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital. This lone pair is not involved in the aromatic π-system and is readily available for donation to a metal center, allowing the compound to function as a monodentate ligand in coordination chemistry. vedantu.com Transition metal pyridine complexes are numerous and well-studied. nih.govnih.govorientjchem.org The coordination typically occurs through the nitrogen atom, forming a dative bond with the metal ion.

While specific studies on the coordination complexes of this compound are not extensively documented in the reviewed literature, the behavior of pyridine and its derivatives provides a strong basis for predicting its coordinating ability. vedantu.comnih.gov The formation of stable complexes with a variety of transition metals such as copper(II), cobalt(II), nickel(II), and silver(I) is anticipated. nih.govnih.govorientjchem.org The steric bulk of the 2-hydroxyprop-2-yl group attached to the alkyne is positioned away from the coordinating nitrogen atom at the 4-position, and is therefore unlikely to significantly hinder complex formation. The electronic properties of the alkynyl substituent may, however, influence the stability and reactivity of the resulting metal complexes.

Table 1: Representative Metal Complexes with Pyridine-Type Ligands

| Metal Ion | Ligand Example | Resulting Complex Structure |

|---|---|---|

| Mn(II) | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | 1D chain structure nih.gov |

| Co(II) | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | 1D chain structure nih.gov |

| Cd(II) | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | 1D chain structure nih.gov |

| Ag(I) | 2-(pyridin-4-yl)quinoline-4-carboxylic acid | 3D network nih.gov |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square planar geometry nih.gov |

This table presents examples of coordination complexes formed with ligands containing a pyridine ring to illustrate the potential coordination behavior of this compound.

N-Oxidation Reactions

The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form the corresponding pyridine N-oxide. arkat-usa.orgwikipedia.org This transformation is a common reaction for pyridine and its derivatives and can be achieved using various oxidizing agents. arkat-usa.org The N-oxidation significantly alters the electronic properties of the heterocyclic ring. wikipedia.orgscripps.edu

The resulting N-oxide, 2-Methyl-4-(1-oxido-pyridin-4-yl)but-3-yn-2-ol, would exhibit different reactivity compared to the parent compound. The N-O bond introduces a high dipole moment and makes the positions ortho (2 and 6) and para (4) to the nitrogen atom more susceptible to nucleophilic attack after activation of the oxygen atom. wikipedia.orgscripps.edu Conversely, it deactivates the ring towards electrophilic substitution. The N-oxide functionality can also serve as a protecting group or be used to direct further functionalization of the pyridine ring before being removed by deoxygenation. arkat-usa.org

Table 2: Common Oxidizing Agents for Pyridine N-Oxidation

| Oxidizing Agent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Peroxybenzoic acid | Not specified | wikipedia.org | |

| Hydrogen Peroxide / Acetic Acid | H₂O₂/AcOH | Not specified | arkat-usa.org |

| meta-Chloroperoxybenzoic acid | m-CPBA | DMF/MeOH, HF | arkat-usa.org |

| Methyltrioxorhenium / Hydrogen Peroxide | MTO/H₂O₂ | Catalytic MTO, 30% H₂O₂ | arkat-usa.org |

| Dimethyldioxirane | DMD | Not specified | arkat-usa.org |

Protonation and Acid-Base Behavior

The basicity of this compound is primarily determined by the availability of the lone pair of electrons on the pyridine nitrogen atom for protonation. vedantu.com The pKa of the conjugate acid of pyridine is approximately 5.2. scripps.eduscribd.com The nature of substituents on the pyridine ring can significantly influence this basicity. Electron-donating groups, such as methyl or amino groups, increase the electron density on the nitrogen, making the compound more basic. vedantu.comscribd.comstackexchange.com Conversely, electron-withdrawing groups decrease the electron density, resulting in lower basicity.

The but-3-yn-2-ol substituent at the 4-position is expected to have an electron-withdrawing effect due to the sp-hybridized carbon atoms of the alkyne. This would reduce the electron density on the pyridine nitrogen, making this compound a weaker base than unsubstituted pyridine. The synthesis of the related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, involves washing the reaction mixture with aqueous HCl, which confirms that the pyridine nitrogen is sufficiently basic to be protonated and form a hydrochloride salt. researchgate.netresearchgate.net

Upon N-oxidation, the basicity of the molecule is drastically reduced. The pKa of the conjugate acid of pyridine-N-oxide is approximately 0.8, making it a much weaker base than pyridine. scripps.edu This is due to the oxygen atom withdrawing electron density from the ring.

Table 3: Comparison of pKa Values of Pyridine and Related Compounds

| Compound | pKa of Conjugate Acid | Effect of Substituent | Reference |

|---|---|---|---|

| Pyridine | ~5.2 | Reference compound | scripps.eduscribd.com |

| 4-Methylpyridine | >5.2 | +I effect of methyl group increases basicity | scribd.comstackexchange.com |

| 4-Chloropyridine | <5.2 | -I effect of chloro group decreases basicity | vedantu.comstackexchange.com |

| 4-Dimethylaminopyridine | >5.2 | +M effect of amino group increases basicity | vedantu.comstackexchange.com |

| Pyridine-N-oxide | ~0.8 | N-oxide formation significantly decreases basicity | scripps.edu |

| This compound | <5.2 (Predicted) | -I effect of alkynyl group decreases basicity | |

Functional Group Interconversions and Protection Strategies

The functional groups of this compound allow for various synthetic manipulations. The tertiary alcohol and the alkyne can be seen as a protected form of a terminal alkyne, which can be unmasked under specific conditions.

Deprotection of Related Alkynols

The 2-hydroxyprop-2-yl group, derived from the reaction with acetone (B3395972), is a well-known protecting group for terminal alkynes. This strategy is employed in the synthesis of the title compound, where 2-methyl-3-butyn-2-ol is coupled with a halopyridine. The deprotection involves the retro-Favorskii reaction, which is a base-catalyzed fragmentation that eliminates acetone to regenerate the terminal alkyne.

This deprotection allows for the synthesis of 4-ethynylpyridine (B1298661) from this compound. The resulting terminal alkyne is a versatile building block for further synthetic transformations, such as Sonogashira couplings, click chemistry, or conversion to other functional groups.

Table 4: General Methods for Deprotection of 2-Hydroxyprop-2-yl Protected Alkynes

| Reagent(s) | Conditions | Product |

|---|---|---|

| Sodium hydride (NaH) | Toluene, reflux | Terminal Alkyne |

| Potassium hydroxide (B78521) (KOH) | Toluene, reflux | Terminal Alkyne |

This table outlines common methods for the removal of the acetone protecting group from propargyl alcohols to yield terminal alkynes.

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise arrangement of atoms within the 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol molecule can be determined.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. In a typical deuterated chloroform (CDCl₃) solvent, the spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the hydroxyl proton, and the methyl protons.

The protons on the pyridine ring typically appear as doublets in the downfield region of the spectrum, a consequence of their deshielding by the electronegative nitrogen atom and the aromatic ring current. The protons ortho to the nitrogen (at positions 2 and 6) are generally the most deshielded, while the protons meta to the nitrogen (at positions 3 and 5) appear at a slightly upfield position.

The two methyl groups attached to the quaternary carbon are chemically equivalent, and therefore, they are expected to produce a single, sharp singlet in the upfield region of the spectrum. The integration of this signal would correspond to six protons. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the concentration and temperature of the sample.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | Doublet | 2H | Pyridine H-2, H-6 |

| ~7.30 | Doublet | 2H | Pyridine H-3, H-5 |

| Variable | Broad Singlet | 1H | -OH |

| ~1.60 | Singlet | 6H | 2 x -CH₃ |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound gives rise to a distinct signal.

The carbon atoms of the pyridine ring are expected to appear in the downfield region, typically between 120 and 150 ppm. The carbon atom attached to the nitrogen is the most deshielded. The quaternary carbon of the butynol (B8639501) moiety and the carbon bearing the hydroxyl group would also have characteristic chemical shifts. The two equivalent methyl carbons would produce a single signal in the upfield region of the spectrum. The alkynyl carbons have characteristic shifts in the range of 80-90 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~150.0 | Pyridine C-2, C-6 |

| ~125.0 | Pyridine C-3, C-5 |

| ~140.0 | Pyridine C-4 |

| ~90.0 | C≡C (alkynyl) |

| ~85.0 | C≡C (alkynyl) |

| ~65.0 | C-OH (quaternary) |

| ~31.0 | 2 x -CH₃ |

Two-dimensional NMR techniques are instrumental in confirming the assignments made from one-dimensional spectra and in establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would be particularly useful in confirming the coupling between the adjacent protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close in space, regardless of whether they are bonded. This can provide insights into the three-dimensional structure and conformation of the molecule.

X-ray Crystallography for Solid-State Structure Determination

For the pyridin-3-yl isomer, the compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The unit cell parameters were determined to be a = 5.901(2) Å, b = 13.380(4) Å, c = 11.537(3) Å, and β = 95.760(5)°. researchgate.net It is plausible that this compound would crystallize in a similar system, though the exact unit cell dimensions and space group would be unique to its structure. A full crystallographic analysis would determine bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular geometry.

Table 3: Crystallographic Data for the Isomer 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.901(2) |

| b (Å) | 13.380(4) |

| c (Å) | 11.537(3) |

| β (°) | 95.760(5) |

| Volume (ų) | 906.3 |

| Z | 4 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. A weak but sharp absorption band around 2260-2100 cm⁻¹ would indicate the C≡C stretching vibration of the alkyne. The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected to appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) |

| 3000-2850 | C-H stretch | Aliphatic (Methyl) |

| 2260-2100 (weak, sharp) | C≡C stretch | Alkyne |

| 1600-1450 | C=N, C=C stretch | Pyridine Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, which has a molecular formula of C₁₀H₁₁NO, the monoisotopic mass is 161.0841 g/mol . chemspider.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 161. A common fragmentation pathway for tertiary alcohols is the loss of a methyl group to form a stable oxonium ion, which would result in a significant peak at m/z 146 (M-15). Another likely fragmentation is the cleavage of the bond between the quaternary carbon and the alkyne, leading to fragments corresponding to the pyridine-ethynyl cation and the 2-hydroxyprop-2-yl cation.

In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) would be observed at m/z 162.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 161 | [M]⁺ (Molecular Ion) |

| 162 | [M+H]⁺ (Protonated Molecule) |

| 146 | [M-CH₃]⁺ |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-methyl-4-(pyridin-4-yl)but-3-yn-2-ol at the atomic level. These calculations offer a theoretical framework to comprehend its stability, reactivity, and spectroscopic behavior.

The initial step in the computational analysis involves the geometry optimization of the molecule to determine its most stable three-dimensional conformation. This is typically achieved using DFT methods, such as B3LYP, with a suitable basis set like 6-31G(d,p). The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in the related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, the crystal structure reveals a monoclinic system with specific cell parameters that can be compared with calculated values. researchgate.netresearchgate.netresearchgate.net

Upon obtaining the optimized structure, the electronic properties can be investigated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial for determining the molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.comresearchgate.net For pyridine-containing compounds, the HOMO is often localized on the pyridine (B92270) ring, indicating its electron-donating capability, while the LUMO may be distributed across the alkynyl system. scirp.org The molecular electrostatic potential (MEP) map further elucidates the electronic distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. researchgate.netscispace.com

Table 1: Representative Quantum Chemical Descriptors

| Parameter | Description | Typical Calculated Value Range for Similar Compounds |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.0 to 5.0 eV |

Note: The values presented are illustrative and based on DFT calculations for structurally related aromatic and pyridine-containing alkynols. scirp.orgmdpi.com

The characterization of transition states is a critical aspect of this modeling. A transition state is a first-order saddle point on the potential energy surface, and its structure can be located using specific computational algorithms. The presence of a single imaginary frequency in the vibrational analysis confirms the identity of a transition state. researchgate.net For reactions such as the hydrogenation of the alkyne bond, computational modeling can predict the selectivity towards the corresponding alkene or alkane by comparing the energy barriers for different reaction channels. mdpi.comuu.nl

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net These theoretical predictions, when compared with experimental spectra, aid in the definitive assignment of signals to specific atoms within the molecule. For similar compounds, ¹H NMR spectra show characteristic signals for the methyl protons, the hydroxyl proton, and the aromatic protons of the pyridine ring. rsc.orgchemicalbook.com

Vibrational Spectroscopy (Infrared and Raman): DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These calculated frequencies correspond to specific vibrational modes, such as the C≡C triple bond stretch, the O-H stretch of the alcohol group, and the various vibrations of the pyridine ring. The theoretical vibrational spectrum can be compared with experimental IR and Raman spectra to confirm the molecular structure. nih.gov It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value/Range |

|---|---|

| ¹H NMR (δ, ppm) | Methyl protons: 1.5-1.7; Hydroxyl proton: 2.0-3.0; Pyridine protons: 7.2-8.6 |

| ¹³C NMR (δ, ppm) | C-OH: 65-70; C≡C: 80-95; Pyridine carbons: 120-150 |

| IR (ν, cm⁻¹) | O-H stretch: 3200-3600; C≡C stretch: 2100-2250; C-O stretch: 1100-1200 |

Note: These are predicted ranges based on data from analogous compounds and general spectroscopic principles. rsc.orgchemicalbook.comorientjchem.org

Molecular Dynamics Simulations (if applicable)

While less common for small molecules in isolation, molecular dynamics (MD) simulations can be valuable for studying the behavior of this compound in a condensed phase, such as in solution or in a crystalline state. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions, solvation effects, and conformational dynamics.

For this compound, MD simulations could be used to study its aggregation behavior in solution, particularly the formation of hydrogen-bonded clusters through the hydroxyl group, which has been observed in the crystal structures of related compounds. core.ac.uknih.gov Furthermore, if the compound is studied for its potential as a ligand for a biological target, MD simulations can be employed to investigate the stability of the ligand-protein complex and the nature of the binding interactions. nih.gov

Applications As a Synthetic Building Block and Precursor

Role in Complex Organic Synthesis

In the realm of complex organic synthesis, 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol serves as a pivotal precursor. The inherent functionalities of the molecule—the nucleophilic pyridine (B92270) nitrogen, the modifiable hydroxyl group, and the reactive carbon-carbon triple bond—offer chemists a robust platform for molecular elaboration and diversification.

The structural framework of this compound makes it an ideal starting material for constructing advanced heterocyclic systems. The alkyne moiety is particularly useful, capable of participating in a variety of cyclization and cycloaddition reactions to form new rings. The pyridine ring can either be a terminal part of a larger molecule or be integrated into a more complex, fused heterocyclic core.

Methodologies leveraging similar pyridine-alkyne motifs have been successfully employed to generate a diverse range of complex heterocycles. For example, pyridine-based building blocks are instrumental in forming polyheterocyclic systems such as quinazoline-2,4-diones and thieno[2,3-d]pyrimidine-2,4-diones through annulation strategies. nih.gov Furthermore, the synthesis of pyrrolo[3,4-b]pyridin-5-ones can be achieved through intricate cascade reactions that rely on precursors containing functionalities analogous to those in the title compound. mdpi.com The development of precursors to "pyridynes" (didehydropyridines) further underscores the utility of functionalized pyridines in accessing highly substituted and novel heterocyclic scaffolds through trapping experiments. sigmaaldrich.com

The table below summarizes representative heterocyclic systems that can be accessed using strategies involving pyridine-alkyne precursors.

| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |

| Pyridine-Alkyne Analog | Annulation/Cyclocondensation | Quinazoline-2,4-diones | nih.gov |

| Functionalized Pyridine | Cascade Cyclization | Pyrrolo[3,4-b]pyridin-5-ones | mdpi.com |

| Pyridine-based Silyltriflate | Aryne Generation/Trapping | Substituted Pyridines & Indoles | sigmaaldrich.com |

| Aminopyrazole & Dialdehyde | Cyclocondensation | Pyrazolo[3,4-b]pyridines | mdpi.com |

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The rigid structure of this compound, combined with its hydrogen-bonding capabilities (hydroxyl group and pyridine nitrogen), makes it an excellent intermediate for constructing pharmacophore scaffolds.

Methodologically, the Sonogashira coupling is paramount, enabling the reliable formation of the sp²-sp carbon-carbon bond that connects the pyridine ring to the alkyne. researchgate.net This reaction is widely used to prepare biologically active molecules. researchgate.net Once formed, the this compound scaffold can be systematically modified. The tertiary alcohol can be used as a handle for esterification or etherification, while the pyridine nitrogen can be quaternized to introduce a positive charge or act as a coordination site for metal-based therapeutics.

The strategic importance of this and related scaffolds is evident in the synthesis of various potent therapeutic agents. For instance, analogs such as 2-Methyl-6-(phenylethynyl)pyridine serve as potent noncompetitive mGlu5 receptor antagonists, which are valuable in neuroscience research. researchgate.net Similarly, the pyrazolo[3,4-b]pyridine scaffold, accessible from related precursors, has been identified as a core structure for developing TASK-3 channel blockers. mdpi.com The versatility of the pyridine moiety is further demonstrated in its incorporation into diverse biologically active frameworks, including ROCK inhibitors for cardiovascular diseases and thiazolidinones with anti-cancer properties. nih.govnih.gov

| Target Pharmacophore/Drug Class | Core Scaffold | Methodological Approach | Reference |

| mGlu5 Receptor Antagonist | Phenyl-alkynyl-pyridine | Sonogashira Coupling | researchgate.net |

| TASK-3 Channel Blockers | Pyrazolo[3,4-b]pyridine | Pharmacophore-based Design, Cyclocondensation | mdpi.com |

| ROCK Inhibitors | Azaindolyl-benzoazepinone | Suzuki Cross-Coupling | nih.gov |

| Osteosarcoma Inhibitors | Phenyl-thiazolidinone-pyridine | Phenotypic Screening, SAR | nih.gov |

The total synthesis of complex natural products often relies on a strategic disconnection approach, breaking down the target molecule into simpler, accessible building blocks. This compound and its constituent parts (a functionalized pyridine and a protected alkyne) represent a class of building blocks used in such endeavors. The Sonogashira coupling, central to the synthesis of the title compound, is a key transformation widely applied in the synthesis of natural products. researchgate.net

A notable example is the application of the Sonogashira coupling in the stereoselective synthesis of the H-I-J tricyclic fragment of ciguatoxin, a complex marine neurotoxin. researchgate.net This demonstrates the reliability of using alkyne-containing fragments to construct the carbon skeleton of intricate natural architectures. While not always incorporating a pyridine ring, the principle of using defined, functionalized building blocks is the same. The synthesis of pine sawfly pheromones from enantiomerically pure building blocks further illustrates this convergent synthetic strategy. diva-portal.org The presence of the chiral center in this compound also presents opportunities for its use in asymmetric synthesis, a critical aspect of modern natural product synthesis.

Contributions to Material Science

Beyond its role in synthesizing discrete molecules, this compound holds significant potential as a precursor for advanced materials. Its rigid, conjugated structure and the presence of a coordinating pyridine unit make it an attractive monomer for polymers and a scaffold for functional materials with unique electronic and optical properties.

The bifunctional nature of this compound makes it a candidate for step-growth polymerization. Specifically, it can be used as a monomer for synthesizing poly(arylene ethynylene)s (PAEs). These polymers are characterized by a backbone of alternating aromatic (or heteroaromatic) rings and alkyne units, leading to highly conjugated systems with interesting electronic and photophysical properties.

Palladium-catalyzed copolymerization of aryl halides with acetylene (B1199291) gas or bis-alkynes is a standard method for producing such polymers. researchgate.net In this context, this compound could be copolymerized with a dihalo-aromatic species to yield a functionalized PAE. The pyridine units incorporated into the polymer backbone can:

Enhance solubility and processability.

Act as coordination sites for metal ions, leading to hybrid organic-inorganic materials.

Be protonated or quaternized to create charged polymers (polyelectrolytes) for applications in sensors or membranes.

This approach is analogous to the use of other functionalized monomers, such as those derived from fatty acids, to create polymers with specific properties for applications like adhesives and coatings. researchgate.net The methodology for creating such materials is well-established, relying on the same palladium-catalyzed coupling reactions used to synthesize the monomer itself. researchgate.net

The unique molecular structure of this compound makes it a promising scaffold for materials with tailored functions.

Optoelectronic and Aggregation-Induced Emission (AIE) Materials: Many conventional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission is reduced or eliminated in the solid state. sigmaaldrich.com In contrast, Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive molecules are induced to fluoresce brightly upon aggregation. acs.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. acs.org

The structure of this compound, with its rotatable pyridine and methyl groups around a rigid alkyne core, is characteristic of an AIE-active luminogen (AIEgen). Furthermore, pyridinium (B92312) salts, which can be readily prepared by alkylating the pyridine nitrogen, are known to exhibit AIE through favorable pyridinium-pyridinium interactions in the solid state. nih.gov Such AIEgens are highly sought after for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. sigmaaldrich.comnih.gov

Magnetic Materials: While direct applications in magnetic materials are less explored, the pyridine moiety provides a clear pathway to such materials. The nitrogen atom is an excellent ligand for coordinating with transition metal ions. By reacting this compound with paramagnetic metal salts (e.g., Fe(II), Cu(II), Mn(II)), it is possible to construct coordination polymers or metal-organic frameworks (MOFs). The magnetic properties of the resulting material would depend on the choice of metal, the geometry of coordination, and the distance between metal centers, which is controlled by the rigid alkyne linker. The use of related bis(pyrazolyl)pyridine ligands to create coordination polymers demonstrates the viability of this approach for designing novel functional materials. nih.gov

Component in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, featuring a terminal alkyne and a pyridyl group, positions it as a prospective building block, or "linker," for the construction of highly ordered porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). researchgate.net While specific examples of COFs or MOFs incorporating this compound are not extensively documented in publicly available research, its structural motifs are highly relevant to the design principles of these materials.

The pyridyl nitrogen atom offers a coordination site for metal ions or clusters, which serve as the nodes in MOF structures. The vast library of MOFs demonstrates the versatility of pyridyl-containing ligands in forming stable, porous frameworks. nih.gov For instance, pyridine and its derivatives are commonly used to create robust architectures with tunable pore sizes and functionalities. nih.gov The geometry and rigidity of the linker are crucial in determining the resulting topology of the MOF. The linear ethynylpyridine core of this compound could potentially lead to the formation of frameworks with well-defined channels and cavities.

In the context of COFs, which are constructed entirely from organic building blocks linked by strong covalent bonds, the alkynyl group of this compound could participate in various coupling reactions to form the extended network. mdpi.com For example, the Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl halides, is a well-established method for forming the carbon-carbon bonds that can constitute the framework of a COF. researchgate.net Research has shown the successful synthesis of pyridine-based two-dimensional COFs through the condensation of pyridine-containing monomers, highlighting the potential for incorporating molecules like this compound into such structures. nih.govrsc.orgmdpi.com The tertiary alcohol group, while not typically a primary linking point, could influence the solubility and processing of the resulting framework and could potentially be functionalized post-synthesis.

The table below outlines related compounds that have been successfully used in the synthesis of porous frameworks, illustrating the potential of pyridyl-alkyne structures as linkers.

| Compound Name | Framework Type | Role |

| 2,4,6-Tris(4-aminophenyl)pyridine | COF | Monomer for condensation |

| 2,5-Dibromobenzene-1,4-dicarbaldehyde | COF | Monomer for condensation |

| di(pyridine-2-yl)terephthalate | COF | Linker |

Applications in Catalysis and Organometallic Chemistry

The molecular architecture of this compound suggests significant potential in the realms of catalysis and organometallic chemistry, primarily through its function as a ligand for metal centers or as a reactive substrate in organometallic transformations.

Ligand Design and Synthesis

The pyridyl nitrogen in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of transition metals. The design of ligands is a cornerstone of catalysis, as the electronic and steric properties of the ligand profoundly influence the activity, selectivity, and stability of the metal catalyst.

The combination of a pyridyl ring and an alkynyl group within the same molecule offers the potential for chelation, where both functionalities could coordinate to a single metal center, or for the formation of bridged multinuclear complexes. While specific research on ligands derived directly from this compound is limited, the broader class of pyridyl-alkyne ligands has been explored in catalysis. For example, pyridinyl-triazole ligand systems, formed through the "click" chemistry of azides and alkynes, have been shown to be highly effective in copper-catalyzed azide-alkyne cycloaddition reactions.

The synthesis of such ligands often involves the Sonogashira coupling, which is also the method used to prepare this compound itself. researchgate.net This synthetic accessibility makes it a viable platform for creating more complex ligand structures. The tertiary alcohol moiety could also be modified to introduce additional donor atoms or chiral centers, further expanding its potential in asymmetric catalysis.

The following table includes examples of related pyridyl-containing ligands and their applications in catalysis.

| Ligand Type | Metal | Catalytic Application |

| Pyridinyl-triazole | Copper(I) | Azide-alkyne cycloaddition |

| P,N-chelating pyridylphosphine | Palladium(II) | Alkyne alkoxycarbonylation |

Substrate in Organometallic Transformations

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of organometallic transformations. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable substrate for the synthesis of more complex molecules.

One of the most common reactions involving terminal alkynes is hydrogenation. The selective hydrogenation of the triple bond to a double bond would yield the corresponding alkene, 2-Methyl-4-(pyridin-4-yl)but-3-en-2-ol, while complete hydrogenation would produce the saturated alcohol. The selective semi-hydrogenation of alkynols is a crucial step in the synthesis of various fine chemicals and pharmaceuticals. uu.nlmdpi.com For instance, the selective hydrogenation of the related compound 2-methyl-3-butyn-2-ol (B105114) is an important industrial process. uu.nlmdpi.comrsc.org

Furthermore, the alkyne can undergo a range of addition reactions catalyzed by transition metals. These include hydrosilylation, hydroboration, and hydroamination, which would install silyl, boryl, and amino groups, respectively, across the triple bond. The pyridyl group can also play a role in these transformations by directing the regioselectivity of the addition. The coordination of the pyridyl nitrogen to the metal catalyst can orient the substrate in the active site, favoring the formation of one regioisomer over another.

The table below lists some of the organometallic transformations that similar alkynyl compounds can undergo.

| Reaction Type | Catalyst | Product Type |

| Selective Hydrogenation | Palladium/Zinc | Alkene |

| Hydrogenation | Copper | Alkene |

| Alkoxycarbonylation | Palladium | α,β-Unsaturated ester |

| Azide-Alkyne Cycloaddition | Copper | Triazole |

Future Research Directions

Development of Novel Synthetic Routes

The conventional synthesis for pyridylalkynes typically involves the Sonogashira cross-coupling reaction. Future research could focus on optimizing and diversifying the synthesis of 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol with an emphasis on efficiency, sustainability, and functional group tolerance.

Green Chemistry Approaches: A primary research avenue would be the development of greener synthetic protocols. This could involve using more benign solvents, reducing the amount of palladium and copper catalysts, or developing highly reusable catalytic systems. Research into microwave-assisted synthesis could also provide a pathway to faster reactions and higher yields, aligning with the principles of green chemistry. nih.gov

C-H Activation Strategies: A more advanced and atom-economical approach would be the direct C-H alkynylation of pyridine (B92270). nih.gov This would bypass the need for pre-functionalized pyridines (like 4-halopyridines), which are often required for traditional cross-coupling reactions. nih.gov Developing a selective C-4 alkynylation method for the pyridine ring would represent a significant advancement in synthetic efficiency.

Flow Chemistry Synthesis: Continuous flow manufacturing offers superior control over reaction parameters, enhanced safety, and potential for scalability. Adapting the synthesis of this compound to a flow process could lead to higher purity, reduced waste, and more consistent production.

| Synthetic Route | Potential Catalyst | Anticipated Advantage | Key Research Challenge |

| Green Sonogashira Coupling | Palladium nanoparticles on a solid support | Catalyst recyclability, reduced metal leaching | Maintaining high catalytic activity over multiple cycles |

| Direct C-H Alkynylation | Rhodium(III) complex | High atom economy, fewer synthetic steps | Achieving high regioselectivity for the C-4 position |

| Flow Synthesis | Immobilized Pd/Cu catalyst in a packed-bed reactor | Improved safety, scalability, and product consistency | Reactor design and optimization for a three-phase system |

This table presents hypothetical research directions for the synthesis of this compound.

Exploration of Undiscovered Reactivity Pathways

The unique combination of a pyridine nitrogen, an alkyne, and a hydroxyl group in one molecule opens up numerous possibilities for novel chemical transformations.

Pyridine Ring Functionalization: The nitrogen atom of the pyridine ring can be targeted for N-oxidation or quaternization, leading to new families of compounds with altered electronic and solubility properties. The resulting pyridinium (B92312) salts could be explored for their reactivity in various nucleophilic addition reactions. researchgate.net

Alkyne-Centered Reactions: The reactivity of the alkyne bond is a rich area for exploration. Future studies could investigate cycloaddition reactions, such as [3+2] cycloadditions to form triazoles or intramolecular cyclizations to create novel heterocyclic systems. nih.govmdpi.com The interaction of the alkyne with transition metals could also lead to new catalytic applications or the synthesis of organometallic complexes. acs.org

Tertiary Alcohol Reactivity: The tertiary alcohol group can be a handle for further functionalization. Esterification or etherification could be used to attach other molecular fragments, potentially leading to pro-drugs or molecules with tailored physical properties. Elimination of the alcohol could also provide access to enyne derivatives.

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry offers powerful tools to predict the behavior of this compound and guide experimental work.

DFT Calculations: Density Functional Theory (DFT) can be employed to model the molecule's electronic structure, predict its reactivity, and elucidate reaction mechanisms. mdpi.comresearchgate.net For instance, DFT could be used to understand the regioselectivity of electrophilic or nucleophilic attacks on the pyridine ring or the alkyne. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with its environment, such as solvents or biological macromolecules. This would be particularly valuable for predicting its behavior in biological systems or its potential to form ordered structures in materials.

In Silico Screening for Biological Targets: The structure of this compound can be used as a query in virtual screening campaigns against libraries of biological targets. nih.gov Molecular docking studies could identify potential protein binding sites, thereby suggesting possible therapeutic applications. nih.gov

| Computational Method | Research Objective | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Elucidate the mechanism of a novel cyclization reaction. | Transition state energies and optimized geometries of intermediates. |

| Molecular Dynamics (MD) | Simulate the interaction with a lipid bilayer. | Preferred orientation and potential for membrane permeation. |